Cas no 796884-21-4 (1,3,4-Oxadiazole, 2,5-bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-)
796884-21-4 structure
Product Name:1,3,4-Oxadiazole, 2,5-bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-
CAS-nummer:796884-21-4
MF:C44H30N6O
MW:658.74860906601
CID:532393
PubChem ID:71402785
Update Time:2025-04-19
1,3,4-Oxadiazole, 2,5-bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3,4-Oxadiazole, 2,5-bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-
- 2,5-bis[4-(3,5-diphenylpyrazol-1-yl)phenyl]-1,3,4-oxadiazole
- DTXSID50823741
- 2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole
- 796884-21-4
-
- Inchi: 1S/C44H30N6O/c1-5-13-31(14-6-1)39-29-41(33-17-9-3-10-18-33)49(47-39)37-25-21-35(22-26-37)43-45-46-44(51-43)36-23-27-38(28-24-36)50-42(34-19-11-4-12-20-34)30-40(48-50)32-15-7-2-8-16-32/h1-30H
- InChI-sleutel: RIJIRGCSHPNYCR-UHFFFAOYSA-N
- LACHT: O1C(C2C=CC(=CC=2)N2C(C3C=CC=CC=3)=CC(C3C=CC=CC=3)=N2)=NN=C1C1C=CC(=CC=1)N1C(C2C=CC=CC=2)=CC(C2C=CC=CC=2)=N1
Berekende eigenschappen
- Exacte massa: 658.24810960g/mol
- Monoisotopische massa: 658.24810960g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 51
- Aantal draaibare bindingen: 8
- Complexiteit: 970
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 9.7
- Topologisch pooloppervlak: 74.6Ų
1,3,4-Oxadiazole, 2,5-bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]- Gerelateerde literatuur
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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